molecular formula C16H17N5S B2449974 methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide CAS No. 339106-41-1

methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide

Cat. No.: B2449974
CAS No.: 339106-41-1
M. Wt: 311.41
InChI Key: ZKAYHIFMFKNTEK-UHFFFAOYSA-N
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Description

Methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a phenyl group, a pyrrolidinyl group, and a sulfide linkage

Properties

IUPAC Name

6-methylsulfanyl-1-phenyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5S/c1-22-16-18-14(20-9-5-6-10-20)13-11-17-21(15(13)19-16)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAYHIFMFKNTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyrazolo[3,4-d]Pyrimidin-4(5H)-One Intermediate

The synthesis begins with the preparation of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. This intermediate is synthesized via cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with urea or thiourea under refluxing conditions.

Reaction Conditions

  • Reactants : 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, urea.
  • Solvent : Ethanol or acetic acid.
  • Temperature : 80–100°C.
  • Time : 12–24 hours.

Thionation with Phosphorus Pentasulfide (P₂S₅)

The 4-oxo group is converted to a thione using P₂S₅ in pyridine. This step is critical for subsequent alkylation.

Reaction Conditions

  • Reactants : Pyrazolo[3,4-d]pyrimidin-4(5H)-one, P₂S₅.
  • Solvent : Pyridine.
  • Temperature : Reflux (115°C).
  • Time : 6–8 hours.

Characterization Data

  • IR : Loss of C=O stretch (~1700 cm⁻¹), appearance of C=S (~1250 cm⁻¹).
  • Yield : 65–75%.

Methylation of Thione Intermediate

The thione at position 6 is alkylated with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).

Reaction Conditions

  • Reactants : 6-Thioxo intermediate, CH₃I.
  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Base : Potassium carbonate.
  • Temperature : 60–80°C.
  • Time : 4–6 hours.

Characterization Data

  • ¹H NMR : Singlet at δ 2.50 ppm (SCH₃).
  • Yield : 70–80%.

Substitution at Position 4 with Pyrrolidine

The 4-chloro intermediate (generated via POCl₃ treatment of the 4-oxo compound) undergoes SNAr with pyrrolidine.

Reaction Conditions

  • Reactants : 4-Chloro intermediate, pyrrolidine.
  • Solvent : Dichloromethane (DCM) or THF.
  • Temperature : Room temperature.
  • Time : 12–24 hours.

Characterization Data

  • ¹³C NMR : Appearance of pyrrolidine carbons at δ 45–50 ppm.
  • Yield : 60–70%.

Method 2: Direct Cyclocondensation with Pre-Functionalized Moieties

One-Pot Assembly of the Core

An alternative route involves cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbothioamide with methyl isothiocyanate. This method introduces the methylsulfanyl group early in the synthesis.

Reaction Conditions

  • Reactants : 5-Amino-1-phenyl-1H-pyrazole-4-carbothioamide, methyl isothiocyanate.
  • Solvent : Ethanol.
  • Catalyst : Triethylamine.
  • Temperature : Reflux.
  • Time : 8–12 hours.

Characterization Data

  • MS (ESI) : m/z = 311.4 [M + H]⁺.
  • Yield : 50–60%.

Late-Stage Functionalization

The pyrrolidinyl group is introduced via Mitsunobu reaction or palladium-catalyzed coupling.

Reaction Conditions (Mitsunobu)

  • Reactants : 4-Hydroxy intermediate, pyrrolidine, DIAD, PPh₃.
  • Solvent : THF.
  • Temperature : 0°C to room temperature.
  • Time : 6–12 hours.

Characterization Data

  • HPLC Purity : >95%.
  • Yield : 55–65%.

Comparative Analysis of Methods

Parameter Method 1 Method 2
Total Yield 40–50% 30–40%
Key Advantage High purity Fewer steps
Limitation Long reaction time Lower yield
Functional Group Order Thione → SCH₃ SCH₃ early

Chemical Reactions Analysis

Oxidation of the Sulfide Group

The methyl sulfide group at position 6 undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

EntryOxidizing AgentSolventTemperature (°C)Time (h)Product (Yield)
1mCPBA (1.2 eq)DCM0 → 253Sulfoxide (85%)
2H₂O₂ (3 eq)AcOH806Sulfone (72%)

Mechanistic Insight :

  • mCPBA selectively oxidizes the sulfide to sulfoxide via electrophilic oxygen transfer .

  • H₂O₂ in acetic acid facilitates further oxidation to sulfone through radical intermediates .

Nucleophilic Substitution at Sulfur

The methyl sulfide group can be displaced by nucleophiles under basic conditions:

EntryNucleophile (eq)Base (eq)SolventTemperature (°C)Product (Yield)
1NaSH (2)Et₃N (2)DMF100Thiol derivative (68%)
2PhNH₂ (1.5)K₂CO₃ (3)DMSO120Aniline derivative (55%)

Key Observation :

  • Steric hindrance from the pyrazolo[3,4-d]pyrimidine core reduces reactivity, necessitating elevated temperatures .

Desulfurization

Raney nickel-mediated desulfurization removes the methyl sulfide group:

EntryConditionsTime (h)Product (Yield)
1Raney Ni, H₂ (1 atm), EtOH24De-sulfurized pyrazolo[3,4-d]pyrimidine (83%)

Application :

  • Generates a hydrogenated derivative for further functionalization at position 6 .

Functionalization of the Pyrrolidinyl Group

The pyrrolidinyl substituent at position 4 participates in:

  • Quaternization : Reaction with methyl iodide in acetonitrile forms a quaternary ammonium salt (yield: 91%) .

  • Ring-Opening : Treatment with HCl opens the pyrrolidine ring, yielding a secondary amine intermediate .

Stability and Reactivity Trends

  • Thermal Stability : The compound is stable below 150°C but decomposes at higher temperatures, releasing sulfur dioxide .

  • pH Sensitivity : The sulfide group undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions .

Scientific Research Applications

Methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide is a pyrazolopyrimidine characterized by a pyrazolo[3,4-d]pyrimidine core, a phenyl group, a pyrrolidinyl group, and a sulfide linkage. It has applications across chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry It serves as a building block in synthesizing complex molecules.
  • Biology It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
  • Medicine Research is being done to explore its potential as a therapeutic agent for various diseases.
  • Industry It is used to develop new materials and chemical processes.

The compound is of interest in medicinal chemistry for its potential biological activities, particularly its antitumor properties. Research includes investigation into its mechanism of action and structure-activity relationships (SAR).

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction Can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Nucleophilic substitution reactions can introduce different functional groups into the molecule.
  • Coupling Reactions Suzuki-Miyaura coupling is a common method used to introduce aryl groups.

Mechanism of Action

The mechanism of action of methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide can be compared with other similar compounds, such as:

Biological Activity

Methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its antitumor properties, mechanism of action, and structure-activity relationships (SAR).

  • Chemical Formula : C16H17N5S
  • Molecular Weight : 311.4 g/mol
  • CAS Number : 339106-41-1
  • Density : 1.38 g/cm³ (predicted)
  • Boiling Point : 485.2 °C (predicted)
  • Acidity Constant (pKa) : 3.54 (predicted)

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has been evaluated for its ability to inhibit dihydrofolate reductase (DHFR), an important enzyme in cancer cell proliferation.

Case Study: Antitumor Evaluation

In a study conducted by researchers, this compound was tested against various cancer cell lines. The results indicated a strong inhibitory effect on DHFR activity, resulting in significant cytotoxicity against methotrexate-resistant cell lines.

Cell LineIC50 (µM)
MCF-77.76
HepG29.76
HCT116Not specified

The compound demonstrated a selectivity profile that suggests it may be more effective against certain types of cancer cells compared to traditional antifolates .

The mechanism of action appears to involve the inhibition of key enzymes involved in nucleotide synthesis and cell division. By targeting DHFR, the compound disrupts folate metabolism, which is crucial for DNA synthesis and repair in rapidly dividing cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence biological activity. For instance, the presence of a pyrrolidine moiety enhances the compound's ability to penetrate cellular membranes and interact with target enzymes.

Comparative Analysis with Other Pyrazole Derivatives

A comparison with other pyrazole-based kinase inhibitors reveals that this compound exhibits superior potency against specific targets such as CDK2 and AKT.

CompoundTarget EnzymeIC50 (nM)
Methyl 1-phenyl...DHFR<10
GSK2141795 (Uprosertib)AKT18
Compound from recent studiesCDK2<50

Q & A

Q. What are the established synthetic routes for methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and heterocyclic ring formation. For example, pyrazolo[3,4-d]pyrimidine scaffolds are synthesized via cyclocondensation of substituted aminopyrazoles with thiourea derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO). Key variables include:
  • Temperature : Elevated temperatures (>100°C) improve cyclization efficiency but may degrade thermally sensitive substituents.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) accelerates heterocycle formation but requires post-reaction purification to remove metal residues.
  • Solvent Polarity : Higher polarity solvents enhance solubility of intermediates but may complicate isolation of hydrophobic final products .
    Yield optimization requires a Design of Experiments (DoE) approach to balance these variables.

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

  • Methodological Answer : Analytical validation should combine:
  • HPLC-UV/HRMS : For purity assessment (≥95% by area normalization) and molecular weight confirmation. Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl sulfide at C6, pyrrolidinyl at C4). Key signals include downfield shifts for pyrimidine protons (δ 8.5–9.0 ppm) and pyrrolidinyl CH₂ groups (δ 2.5–3.5 ppm) .
  • X-ray Crystallography : For absolute configuration verification if chiral centers are present .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of substituents in pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model electronic effects directing substituent placement. For example:
  • Electrophilic Aromatic Substitution (EAS) : Fukui indices identify nucleophilic sites (e.g., C6 for sulfide introduction) .
  • Transition State Analysis : Predicts steric hindrance from bulky groups (e.g., phenyl at N1) affecting reaction pathways .
    Combine with cheminformatics tools (e.g., RDKit) to generate structure-activity relationships (SAR) for biological targets .

Q. How can conflicting biological activity data for structurally similar pyrazolo[3,4-d]pyrimidines be resolved?

  • Methodological Answer : Discrepancies often arise from:
  • Solubility Differences : Use standardized DMSO stock solutions (≤0.1% v/v in assays) to avoid solvent interference .
  • Off-Target Effects : Perform kinase profiling (e.g., Eurofins KinaseScan®) to identify non-specific binding .
  • Metabolic Instability : Conduct microsomal stability assays (human/rat liver microsomes) to compare half-lives .
    Statistical meta-analysis of published data (e.g., RevMan) can identify outliers and normalize results .

Q. What methodologies address the compound’s photodegradation or hydrolytic instability during storage?

  • Methodological Answer : Stability studies should follow ICH guidelines:
  • Forced Degradation : Expose to UV light (ICH Q1B) and acidic/alkaline conditions (pH 3–9) to identify degradation products .
  • Lyophilization : Improve shelf-life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
  • HPLC-PDA-MS/MS : Track degradation pathways (e.g., sulfide oxidation to sulfoxide) and quantify kinetics .

Experimental Design & Data Analysis

Q. How to design a SAR study for optimizing the compound’s kinase inhibition profile?

  • Methodological Answer : Key steps include:
  • Analog Library Synthesis : Focus on substituent variations at C4 (pyrrolidinyl), C6 (sulfide), and N1 (phenyl). Use parallel synthesis (e.g., 96-well plates) for high-throughput screening .
  • Kinase Assays : Prioritize ATP-competitive inhibition assays (e.g., ADP-Glo™) across a panel of 50+ kinases .
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., logP, H-bond donors) with IC₅₀ values .

Q. What experimental and computational approaches resolve contradictions in NMR vs. X-ray structural data?

  • Methodological Answer : Contradictions may arise from dynamic effects (NMR) vs. static crystal packing (X-ray). Address via:
  • Variable-Temperature NMR : Probe conformational flexibility (e.g., coalescence of pyrrolidinyl signals at elevated temperatures) .
  • Molecular Dynamics (MD) Simulations : Simulate solution-state behavior (AMBER force field) to match NMR observations .
  • Hirshfeld Surface Analysis : Compare X-ray packing interactions (e.g., π-stacking of phenyl groups) with MD-derived solvent shells .

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